molecular formula C23H23BrN4O3 B2417381 2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide CAS No. 1326882-49-8

2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide

Cat. No.: B2417381
CAS No.: 1326882-49-8
M. Wt: 483.366
InChI Key: QZZMUVSDRMMQAZ-UHFFFAOYSA-N
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Description

2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C23H23BrN4O3 and its molecular weight is 483.366. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Antibacterial Study : Research on compounds similar to the one , such as N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, has demonstrated significant antibacterial activity. These compounds were synthesized through multiple steps and tested against Gram-negative and Gram-positive bacteria, showing moderate to significant activity (Khalid et al., 2016).

  • Antimicrobial and Hemolytic Agents : Similar research includes the synthesis of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides. These compounds have been tested for antimicrobial and hemolytic activity, with most showing effectiveness against selected microbial species and less toxicity, suggesting potential for biological screening and application trials (Rehman et al., 2016).

  • Antibacterial Potentials of Derivatives : In another study, acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and evaluated for their antibacterial potentials. These compounds showed moderate inhibition against both Gram-negative and Gram-positive bacterial strains (Iqbal et al., 2017).

Other Relevant Studies

  • Synthesis of Bi-Heterocycles with Anti-Diabetic Potential : Synthesis of novel bi-heterocycles as potential anti-diabetic agents, including derivatives of 1,3,4-oxadiazole, has shown considerable promise. These compounds have demonstrated potent inhibitory potential against α-glucosidase enzyme, suggesting their use as valuable anti-diabetic agents (Abbasi et al., 2020).

  • Anticancer Properties : Some 1,3,4-oxadiazole derivatives have been synthesized and tested for their anticancer properties. These compounds were evaluated on different cancer cell lines, with some showing promising results, thereby indicating their potential in anticancer applications (Vinayak et al., 2014).

Properties

IUPAC Name

2-[5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[2-(cyclohexen-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrN4O3/c24-19-8-4-7-17(13-19)22-26-23(31-27-22)18-9-10-21(30)28(14-18)15-20(29)25-12-11-16-5-2-1-3-6-16/h4-5,7-10,13-14H,1-3,6,11-12,15H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZMUVSDRMMQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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